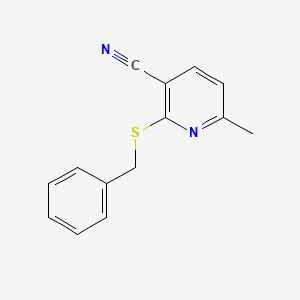

2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile

Descripción

2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile is a heterocyclic organic compound featuring a pyridine ring substituted with a benzylsulfanyl group at position 2, a methyl group at position 6, and a carbonitrile moiety at position 2. The benzylsulfanyl group enhances lipophilicity and may influence binding interactions in biological systems, while the carbonitrile group serves as a key functional handle for further chemical modifications .

Propiedades

IUPAC Name |

2-benzylsulfanyl-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-11-7-8-13(9-15)14(16-11)17-10-12-5-3-2-4-6-12/h2-8H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBNNFANXLGUHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C#N)SCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile typically involves the reaction of 2-chloro-6-methylpyridine-3-carbonitrile with benzyl mercaptan in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for 2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the methyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon, ethanol as solvent.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), solvents like acetonitrile or dichloromethane.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.

Aplicaciones Científicas De Investigación

2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. Studies have shown that derivatives of this compound can inhibit the growth of certain pathogens.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery.

Industry: Utilized in the development of agrochemicals and other industrial products. Its chemical stability and reactivity make it suitable for various industrial applications.

Mecanismo De Acción

The mechanism of action of 2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. Additionally, the carbonitrile group can form hydrogen bonds with biological molecules, affecting their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 2-(benzylsulfanyl)-6-methylpyridine-3-carbonitrile but differ in substituents, which critically alter their physicochemical and functional properties:

Compound A : 2-(Benzylsulfanyl)-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

- Molecular Formula : C₂₀H₁₇BrN₂O₃S

- Molecular Weight : 445.33 g/mol

- Key Features :

- Additional bromo, hydroxy, and methoxy substituents on the phenyl ring.

- A 1,4,5,6-tetrahydropyridine (piperidine) ring instead of a fully aromatic pyridine.

- Presence of a ketone group at position 4.

- The ketone group introduces hydrogen-bonding capability .

Compound B : 4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

- Molecular Formula : C₇H₆N₂O₂

- Molecular Weight : 158.14 g/mol

- Key Features :

- Simplified structure lacking the benzylsulfanyl group.

- Hydroxy and ketone groups at positions 4 and 6, respectively.

- Implications : The absence of the benzylsulfanyl group reduces lipophilicity, making this compound more polar and water-soluble. The hydroxy group may confer antioxidant or metal-chelating properties .

Compound C : 2-(Benzylsulfanyl)-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

- Molecular Formula : C₂₀H₁₈N₂O₂S

- Molecular Weight : 350.43 g/mol

- Key Features :

- Methoxy-substituted phenyl ring at position 3.

- Similar tetrahydropyridine core as Compound A.

Comparative Data Table

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Formula | C₁₄H₁₂N₂S (inferred) | C₂₀H₁₇BrN₂O₃S | C₇H₆N₂O₂ | C₂₀H₁₈N₂O₂S |

| Molecular Weight | ~258.33 g/mol | 445.33 g/mol | 158.14 g/mol | 350.43 g/mol |

| Key Substituents | 2-BzS, 6-Me, 3-CN | 4-Br/OH/OMe, 6-oxo | 4-OH, 6-oxo | 4-OMe, 6-oxo |

| Aromaticity | Fully aromatic pyridine | Partially saturated ring | Dihydropyridine | Partially saturated ring |

| Lipophilicity (LogP) | High (due to BzS) | Moderate (polar groups) | Low | Moderate |

Actividad Biológica

2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile

- Molecular Formula : C14H12N2S

- Molecular Weight : 244.32 g/mol

The compound features a pyridine ring substituted with a benzylsulfanyl group and a carbonitrile functional group, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that 2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have shown that similar pyridine derivatives possess significant activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also exhibit comparable effects.

Anticancer Activity

The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. The mechanism of action appears to involve the modulation of specific signaling pathways related to cell growth and apoptosis. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells by activating intrinsic pathways .

The biological activity of 2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The benzylsulfanyl group may interact with enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound may bind to specific receptors, influencing cell signaling cascades that regulate growth and survival.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been noted for their ability to induce oxidative stress in target cells, contributing to their anticancer effects .

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including 2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile. The results indicated that this compound exhibited significant antibacterial activity against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Study 2: Anticancer Properties

In vitro studies conducted on cancer cell lines (MCF-7 breast cancer cells) demonstrated that 2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile effectively inhibited cell proliferation. The IC50 value was determined to be in the micromolar range, indicating a potent effect. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways .

Comparison with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile | Antimicrobial, Anticancer | ~10 | Enzyme inhibition, ROS generation |

| 5-Acetyl-2-(benzylsulfanyl)-6-methylpyridine-3-carbonitrile | Antimicrobial | ~15 | Enzyme inhibition |

| Pyridine Derivative X | Anticancer | ~8 | Receptor modulation |

The table above highlights the comparative biological activities of related compounds, emphasizing the potential of 2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.